Aggreceride C

Description

Properties

CAS No. |

104700-86-9 |

|---|---|

Molecular Formula |

C20H40O4 |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

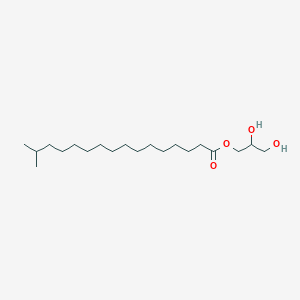

2,3-dihydroxypropyl 15-methylhexadecanoate |

InChI |

InChI=1S/C20H40O4/c1-18(2)14-12-10-8-6-4-3-5-7-9-11-13-15-20(23)24-17-19(22)16-21/h18-19,21-22H,3-17H2,1-2H3 |

InChI Key |

NYBWZWSQGCROAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCC(=O)OCC(CO)O |

Synonyms |

aggreceride C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Aggreceride C from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Aggreceride C, a bioactive secondary metabolite from the genus Streptomyces. Due to the limited public availability of the original detailed experimental protocols for this compound, this guide presents a consolidation of established methodologies for the isolation of similar glyceride compounds from Streptomyces, alongside a review of the known biological activities of this compound.

Introduction

Streptomyces is a genus of Gram-positive bacteria renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities, including antimicrobial, anticancer, and immunosuppressive agents. This compound belongs to a class of monoglycerides isolated from Streptomyces and has been identified as a potent inhibitor of platelet aggregation.[1] It demonstrates inhibitory activity against platelet aggregation induced by adenosine 5'-diphosphate (ADP), arachidonic acid, and platelet-activating factor (PAF).[1] This guide outlines the fundamental steps from microbial fermentation to the characterization of this bioactive compound.

Data Presentation

The following tables summarize the key physicochemical and biological data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₄₀O₄ |

| Molecular Weight | 344.53 g/mol |

| CAS Number | 104700-86-9 |

| Appearance | Not specified in available literature |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and ethyl acetate |

Table 2: Biological Activity of this compound

| Activity | Target | Effect |

| Platelet Aggregation Inhibition | ADP-induced aggregation | Inhibitory |

| Platelet Aggregation Inhibition | Arachidonic acid-induced aggregation | Inhibitory |

| Platelet Aggregation Inhibition | PAF-induced aggregation | Inhibitory |

| Platelet Aggregation Inhibition | Collagen-induced aggregation | Less active |

Experimental Protocols

The following sections detail the representative methodologies for the fermentation, isolation, purification, and characterization of this compound from a Streptomyces strain. These protocols are based on established techniques for the isolation of secondary metabolites from actinomycetes.

-

Strain and Culture Conditions: A pure culture of the this compound-producing Streptomyces strain is maintained on a suitable agar medium, such as Starch Casein Agar (SCA) or International Streptomyces Project (ISP) medium.

-

Inoculum Preparation: A seed culture is prepared by inoculating a loopful of spores or mycelia into a flask containing a suitable liquid medium (e.g., Tryptone Soya Broth) and incubating at 28-30°C on a rotary shaker for 2-3 days.

-

Production Fermentation: The seed culture is used to inoculate a larger volume of production medium. The composition of the production medium is optimized to maximize the yield of this compound and may include sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and mineral salts. The fermentation is carried out in a fermenter with controlled temperature (28-30°C), pH, and aeration for a period of 5-10 days.

-

Harvesting: After the fermentation period, the culture broth is harvested. The mycelial mass is separated from the supernatant by centrifugation or filtration.

-

Solvent Extraction: The supernatant and the mycelial extract (obtained by homogenizing the mycelia in a suitable solvent like acetone or methanol) are subjected to liquid-liquid extraction with an immiscible organic solvent such as ethyl acetate. The organic phases are combined.

-

Concentration: The combined organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification.

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC using a suitable column (e.g., C18) and a mobile phase optimized for the separation of lipids.

-

-

Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC.

The structure of the purified this compound is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To determine the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

The inhibitory effect of this compound on platelet aggregation is assessed using light transmission aggregometry.[2][3]

-

Preparation of Platelet-Rich Plasma (PRP): Human blood is collected in tubes containing an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to obtain PRP. Platelet-Poor Plasma (PPP) is obtained by further centrifugation at a higher speed.

-

Aggregation Measurement: The light transmission through a suspension of PRP is monitored in an aggregometer. The baseline is set with PRP (0% aggregation) and the maximum aggregation is set with PPP (100% aggregation).

-

Inhibition Assay: PRP is pre-incubated with varying concentrations of this compound before the addition of a platelet-aggregating agent (agonist) such as ADP, arachidonic acid, or PAF. The percentage of inhibition of aggregation is calculated by comparing the aggregation in the presence and absence of this compound.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathways for the inhibitory action of this compound.

References

Aggreceride C: An In-depth Technical Guide on the Core Mechanism of Action in Platelet Aggregation

Disclaimer: Information regarding Aggreceride C is sparse in publicly available scientific literature, with its discovery dating back to a 1986 publication. This guide, therefore, presents a comprehensive overview of a well-established and relevant mechanism of action for a glyceride-like molecule in platelet aggregation, serving as an illustrative framework for understanding how a compound like this compound might function. The quantitative data and specific pathway details are based on analogous compounds and established principles of platelet biology.

Introduction

Platelet aggregation is a critical physiological process for hemostasis, the cessation of bleeding. However, its dysregulation can lead to pathological thrombosis, a primary cause of cardiovascular events such as myocardial infarction and stroke. Consequently, the discovery and characterization of platelet aggregation inhibitors are of significant therapeutic interest.

Aggreceride A, B, and C are glyceride compounds isolated from Streptomyces species, identified as novel inhibitors of platelet aggregation. While the specific molecular interactions of this compound remain to be fully elucidated, its structural classification as a glyceride suggests a potential interaction with lipid-mediated signaling pathways within the platelet. This guide will explore a probable mechanism of action centered on the diacylglycerol (DAG) signaling cascade, a pivotal pathway in platelet activation.

Exemplar Mechanism of Action: Interference with the Diacylglycerol (DAG) / Protein Kinase C (PKC) Pathway

A plausible mechanism for a glyceride-based inhibitor like this compound is the modulation of the diacylglycerol (DAG) signaling pathway, which is central to platelet activation induced by agonists such as thrombin and collagen.

Upon platelet activation by agonists, phospholipase C (PLC) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG. IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). Activated PKC then phosphorylates various substrate proteins, leading to granule secretion, and the conformational activation of the integrin αIIbβ3 receptor, the final common step in platelet aggregation.

This compound, as a diacylglycerol analogue, could potentially act as a competitive inhibitor of DAG, preventing the activation of PKC and thereby halting the downstream signaling cascade that leads to platelet aggregation.

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway of this compound inhibiting platelet aggregation.

Quantitative Data Summary

The following table summarizes representative quantitative data for various platelet aggregation inhibitors, illustrating the typical metrics used to evaluate their efficacy. This data is for comparative purposes and does not represent actual experimental results for this compound.

| Compound | Agonist | Assay Type | IC50 Value | Reference |

| Eptifibatide | ADP (20 µM) | LTA | 0.11-0.22 µg/ml | [1] |

| Abciximab | ADP (20 µM) | LTA | 1.25-2.3 µg/ml | [1] |

| Clopidogrel | PAF | LTA | ~20 µM | [2] |

| Aspirin | Arachidonic Acid | LTA | Varies | [3] |

| Novel Ligustrazine Derivative | ADP (10 µM) | LTA | 2.5 µM | [4] |

| 4-HA | Sodium Arachidonate | LTA | 300 µM | [5] |

Experimental Protocols

The primary method for assessing platelet aggregation in vitro is Light Transmission Aggregometry (LTA).

Light Transmission Aggregometry (LTA) Protocol

4.1.1 Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. The formation of larger platelet aggregates allows more light to pass through the sample.

4.1.2 Materials:

-

Freshly drawn human venous blood

-

3.2% Sodium Citrate anticoagulant

-

Platelet agonists (e.g., ADP, collagen, thrombin)

-

Test inhibitor (e.g., this compound) dissolved in an appropriate vehicle

-

Phosphate-buffered saline (PBS)

-

Spectrophotometer-based aggregometer with cuvettes and stir bars

-

Centrifuge

4.1.3 Methodology:

-

Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

Preparation of Platelet-Rich Plasma (PRP):

-

Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.

-

Carefully aspirate the PRP and store it at room temperature in a capped tube.

-

-

Preparation of Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to pellet the platelets.

-

The resulting supernatant is the PPP.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

-

Aggregometer Setup:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.

-

-

Aggregation Assay:

-

Pipette the adjusted PRP into aggregometer cuvettes containing a magnetic stir bar.

-

Pre-incubate the PRP with either the vehicle control or varying concentrations of the test inhibitor (this compound) for a specified time (e.g., 5 minutes) at 37°C.

-

Add the platelet agonist to initiate aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined from the aggregation curve.

-

Calculate the percentage inhibition for each concentration of the inhibitor relative to the vehicle control.

-

Determine the IC50 value (the concentration of inhibitor required to reduce the maximal aggregation by 50%) by plotting the percentage inhibition against the inhibitor concentration.

-

Experimental Workflow Diagram

Caption: Standard workflow for Light Transmission Aggregometry (LTA).

Conclusion

While specific data on the mechanism of action of this compound is not currently available in extensive literature, its chemical nature as a glyceride provides a basis for postulating a role in modulating lipid-based signaling pathways in platelets. The exemplar mechanism presented, focusing on the inhibition of the DAG/PKC pathway, offers a scientifically grounded hypothesis for its anti-aggregatory effects. Further research, employing standard methodologies such as Light Transmission Aggregometry, is necessary to elucidate the precise molecular interactions and to quantify the inhibitory potency of this compound. The protocols and comparative data provided in this guide offer a robust framework for such future investigations.

References

- 1. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diacylglycerol overcomes aspirin inhibition of platelets: evidence for a necessary role for diacylglycerol accumulation in platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of Aggreceride C, a glyceride isolated from Streptomyces, and related compounds. While specific quantitative data and detailed experimental protocols for this compound remain largely inaccessible within the public domain, this document synthesizes available information and presents data on related glycerides to offer a comprehensive overview for research and drug development purposes.

Executive Summary

This compound is a glyceride compound identified as a platelet aggregation inhibitor. It has been shown to inhibit platelet aggregation induced by several key agonists, including adenosine diphosphate (ADP), arachidonic acid, and platelet-activating factor (PAF). Its activity appears to be less potent against collagen-induced aggregation. The limited availability of the original research complicates a detailed quantitative assessment. This guide, therefore, also explores the biological activities of other Streptomyces-derived glycerides, such as the streptoglycerides, which have demonstrated significant anti-inflammatory properties.

This compound: Inhibition of Platelet Aggregation

This compound belongs to a family of glycerides, including Aggreceride A and B, isolated from Streptomyces. The primary biological function identified for this compound is the inhibition of platelet aggregation.[1][2] This activity is crucial in the context of thrombosis and cardiovascular diseases, where excessive platelet aggregation can lead to vessel occlusion.

The inhibitory action of this compound has been noted against aggregation stimulated by:

-

Adenosine Diphosphate (ADP): A key agonist that, upon binding to its P2Y1 and P2Y12 receptors on platelets, initiates a signaling cascade leading to platelet activation and aggregation.

-

Arachidonic Acid: A precursor for the synthesis of thromboxane A2 (TXA2) within platelets, a potent vasoconstrictor and platelet agonist.

-

Platelet-Activating Factor (PAF): A potent phospholipid activator of platelets and other immune cells, involved in inflammation and thrombosis.

Notably, this compound is reported to be less effective against platelet aggregation induced by collagen, a primary component of the subendothelial matrix that initiates platelet adhesion and activation upon vascular injury.

Due to the inaccessibility of the original publication by Omura et al. (1986), specific quantitative data, such as IC50 values for this compound, are not available in the public scientific literature.

Quantitative Data on Related Glycerides

While quantitative data for this compound is unavailable, research on other glycerides from Streptomyces, such as the streptoglycerides, provides valuable insights into the potential bioactivities of this class of molecules. The following table summarizes the anti-inflammatory activity of Streptoglycerides E-H, which inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.[3][4]

| Compound | Biological Activity | Assay System | IC50 Value (µM) |

| Streptoglyceride E | Anti-inflammatory (NO Inhibition) | LPS-stimulated RAW 264.7 cells | 10.9[3][4] |

| Streptoglyceride F | Anti-inflammatory (NO Inhibition) | LPS-stimulated RAW 264.7 cells | 3.5[3][4] |

| Streptoglyceride G | Anti-inflammatory (NO Inhibition) | LPS-stimulated RAW 264.7 cells | 8.8[3][4] |

| Streptoglyceride H | Anti-inflammatory (NO Inhibition) | LPS-stimulated RAW 264.7 cells | 9.7[3][4] |

Experimental Protocols

The following section details a generalized experimental protocol for an in vitro platelet aggregation assay, a standard method to evaluate the efficacy of platelet inhibitors like this compound. This protocol is based on established methodologies and is intended to serve as a template for researchers.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure the ability of a test compound (e.g., this compound) to inhibit platelet aggregation induced by various agonists (e.g., ADP, arachidonic acid, PAF).

Principle: Light Transmission Aggregometry (LTA) measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[1]

Materials:

-

Freshly drawn venous blood from a healthy donor (rabbit or human).

-

Anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet agonists: ADP, arachidonic acid, PAF, collagen.

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Phosphate-buffered saline (PBS).

-

Platelet aggregometer.

-

Centrifuge.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP): a. Collect whole blood into tubes containing sodium citrate and mix gently. b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells. c. Carefully collect the PRP.

-

Preparation of Platelet-Poor Plasma (PPP): a. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to pellet the remaining platelets. b. The resulting supernatant is the PPP, which is used to set the 100% aggregation baseline.

-

Platelet Aggregation Assay: a. Adjust the platelet count in the PRP if necessary using PPP. b. Place a cuvette with PRP into the aggregometer and set the baseline (0% aggregation). c. Place a cuvette with PPP into the aggregometer to set the 100% aggregation mark. d. To a cuvette containing PRP, add a specific concentration of the test compound or vehicle control and incubate for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring. e. Add the platelet agonist (e.g., ADP, arachidonic acid, or PAF) to initiate aggregation. f. Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

Data Analysis: a. The percentage of platelet aggregation is calculated from the change in light transmission. b. The inhibitory effect of the test compound is determined by comparing the aggregation in the presence of the compound to the vehicle control. c. To determine the IC50 value, the assay is performed with a range of concentrations of the test compound, and the concentration that causes 50% inhibition of aggregation is calculated.

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the general signaling pathways of platelet aggregation and a typical experimental workflow for screening platelet aggregation inhibitors.

Caption: Generalized platelet aggregation signaling pathways.

Caption: Experimental workflow for inhibitor screening.

References

- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. helena.com [helena.com]

- 3. Streptoglycerides E–H, Unsaturated Polyketides from the Marine-Derived Bacterium Streptomyces specialis and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An Inquiry into Aggreceride C: Elucidating its Natural Source and Biosynthesis

A comprehensive search of publicly available scientific literature and databases has yielded no direct information on a compound named "Aggreceride C." This suggests that "this compound" may be a novel, recently discovered, or proprietary compound not yet detailed in accessible research. It is also possible that the name is a specific designation within a private research context or a potential misspelling of a different natural product.

This technical guide, therefore, addresses the general principles and methodologies that would be employed to investigate the natural source and biosynthesis of a novel microbial natural product, using the query for "this compound" as a framework for this exploration. This document is intended to guide researchers, scientists, and drug development professionals on the potential pathways to characterizing such a molecule.

Identifying the Natural Source: A Multi-pronged Approach

The initial and most critical step is the unequivocal identification of the biological source of the putative this compound. This process typically involves a combination of microbiological, chemical, and genetic techniques.

Isolation and Cultivation of the Producing Organism

The journey to characterizing a natural product begins with the isolation of the producing microorganism from its native environment. Common sources for novel bioactive compounds include soil bacteria, marine microorganisms, fungi, and symbiotic organisms. The process involves:

-

Sample Collection: Obtaining environmental samples from diverse and often underexplored ecological niches.

-

Selective Cultivation: Utilizing a variety of culture media and conditions to favor the growth of specific microbial groups, such as Actinomycetes, which are renowned producers of a vast array of secondary metabolites.

-

Bioassay-Guided Fractionation: Screening of microbial extracts for a desired biological activity (e.g., anti-platelet aggregation for a compound hypothetically named "Aggreceride"). The fractions exhibiting the highest activity are then further purified to isolate the active compound.

Spectroscopic and Spectrometric Characterization

Once a pure compound is isolated, its chemical structure is elucidated using a suite of spectroscopic and spectrometric techniques.

| Technique | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact molecular weight and elemental composition. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) | Determines the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic structure and conjugation within the molecule. |

Unraveling the Biosynthetic Pathway: A Genetic and Biochemical Endeavor

Understanding the biosynthesis of a natural product is crucial for its sustainable production, derivatization, and bioengineering. This involves identifying the genes responsible for its production (the biosynthetic gene cluster or BGC) and characterizing the enzymes they encode.

Genome Mining for the Biosynthetic Gene Cluster

Modern genomics has revolutionized the discovery of natural product biosynthetic pathways. The general workflow is as follows:

Caption: A generalized workflow for identifying a biosynthetic gene cluster.

Functional Characterization of Biosynthetic Genes

Once a candidate BGC is identified, the function of the individual genes is investigated through a series of molecular biology and biochemical experiments.

| Experiment | Purpose |

| Gene Knockout/Deletion | To confirm the involvement of a specific gene or the entire BGC in the production of the compound. |

| Heterologous Expression | To express the BGC in a well-characterized host organism to confirm its ability to produce the compound and to facilitate pathway engineering. |

| In Vitro Enzymatic Assays | To determine the specific function and catalytic mechanism of individual enzymes in the pathway. |

A hypothetical biosynthetic pathway for a polyketide-derived molecule, which many microbial natural products are, can be visualized as follows:

Aggreceride C: An Obscure Platelet Aggregation Inhibitor with Limited Modern Data

Initial findings from a 1986 study identified Aggreceride C as a novel glyceride compound with inhibitory effects on platelet aggregation. However, a comprehensive review of scientific literature reveals a significant lack of subsequent research, leaving its therapeutic potential, mechanism of action, and associated signaling pathways largely uncharacterized. This whitepaper serves to consolidate the sparse available information and highlight the considerable knowledge gaps that hinder its development as a therapeutic agent.

A foundational study published in The Journal of Antibiotics in 1986 first described this compound, along with its analogs Aggreceride A and B, as metabolites isolated from Streptomyces species. The study demonstrated that these compounds inhibit platelet aggregation in rabbits, a key process in thrombosis and cardiovascular disease.[1] This initial discovery suggested a potential therapeutic application for this compound in conditions where antiplatelet activity is desirable.

Despite this promising initial report, the scientific community has not significantly built upon this research in the intervening decades. There is a notable absence of in-depth studies investigating the specific molecular targets of this compound, the signaling cascades it may modulate, or its efficacy and safety in preclinical or clinical models. The lack of quantitative data, such as IC50 values for platelet aggregation inhibition under various conditions, and detailed experimental protocols from contemporary studies, makes it impossible to perform a thorough comparative analysis or to replicate and expand upon the original findings.

The Void in Mechanistic Understanding

Modern drug development relies on a deep understanding of a compound's mechanism of action. For a platelet aggregation inhibitor, this would typically involve investigations into its effects on key signaling pathways such as:

-

Cyclooxygenase (COX) pathways: Inhibition of COX enzymes, which are crucial for the production of thromboxane A2, a potent platelet agonist.

-

ADP receptor pathways: Blockade of P2Y1 and P2Y12 receptors, which are activated by adenosine diphosphate (ADP) to induce platelet activation.

-

Thrombin receptor pathways: Interference with protease-activated receptors (PARs) that mediate the potent pro-aggregatory effects of thrombin.

-

Glycoprotein IIb/IIIa receptor activation: Prevention of the final common pathway of platelet aggregation, which involves the conformational activation of the GP IIb/IIIa receptor, enabling it to bind fibrinogen.

Without experimental data exploring these or other relevant pathways, the molecular basis for this compound's reported activity remains speculative.

Experimental Workflows and Future Directions

To bridge the existing knowledge gap, a structured experimental workflow would be necessary. This would involve a series of in vitro and in vivo studies designed to systematically elucidate the compound's pharmacological profile.

A potential experimental workflow to characterize this compound is outlined below:

Caption: Proposed experimental workflow for the characterization of this compound.

Conclusion

While this compound was identified as a platelet aggregation inhibitor nearly four decades ago, it remains an enigmatic compound. The lack of follow-up research means that critical data on its efficacy, safety, and mechanism of action are unavailable. For researchers, scientists, and drug development professionals, this compound represents a potential, yet entirely undeveloped, lead compound. Significant investment in fundamental research, following a structured experimental plan, would be required to determine if this molecule holds any genuine therapeutic promise. Until such studies are conducted, this compound will remain a footnote in the history of natural product discovery rather than a viable therapeutic candidate.

References

In-depth Technical Guide: Initial Screening and Bioactivity of Aggreceride C

Introduction

Aggreceride C is a glyceride compound identified as a new platelet aggregation inhibitor.[1] Isolated from the fermentation broth of a Streptomyces species, it is part of a group of related compounds including Aggreceride A and B.[1] This technical guide provides an overview of the initial screening and bioactivity of this compound, based on the available scientific literature. Due to the limited publicly available data on this compound, this document focuses on the foundational findings and outlines general methodologies that would be employed for a more comprehensive investigation.

Initial Screening and Discovery

The initial identification of this compound arose from a screening program aimed at discovering novel platelet aggregation inhibitors from microbial sources.

Producing Organism

This compound is a secondary metabolite produced by an unidentified species of Streptomyces.[1] Streptomyces is a genus of Gram-positive bacteria well-known for their ability to produce a wide array of bioactive compounds, including many clinically important antibiotics and other drugs.

Fermentation and Isolation

The production of this compound involves the cultivation of the producing Streptomyces strain in a suitable fermentation medium. Following an adequate incubation period to allow for the biosynthesis of the compound, the mycelium and culture filtrate are separated. The active compound is then extracted from the mycelial cake using organic solvents. Purification of this compound from the crude extract is achieved through a series of chromatographic techniques, such as silica gel and high-performance liquid chromatography (HPLC).

Bioactivity of this compound

The primary characterized bioactivity of this compound is its ability to inhibit platelet aggregation.[1]

In Vitro Platelet Aggregation Inhibition

Initial studies have demonstrated that this compound inhibits the aggregation of rabbit platelets.[1] This inhibitory effect is a key indicator of its potential as an antithrombotic agent.

Table 1: Bioactivity of this compound

| Bioassay | Target | Organism | Effect |

| Platelet Aggregation | Platelets | Rabbit | Inhibition |

Note: Specific quantitative data such as IC50 values are not available in the referenced literature.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not explicitly provided in the available literature. However, based on standard methodologies for the investigation of platelet aggregation inhibitors, the following protocols would be representative of the techniques likely employed.

Preparation of Platelet-Rich Plasma (PRP)

-

Blood Collection: Whole blood is drawn from a healthy subject (in the initial study, rabbits were used) into a tube containing an anticoagulant, typically sodium citrate.

-

Centrifugation: The blood sample is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. This separates the blood into layers, with the upper layer being platelet-rich plasma (PRP).

-

PRP Isolation: The PRP is carefully collected. The remaining blood is then centrifuged at a higher speed (e.g., 1500 x g) for 20 minutes to obtain platelet-poor plasma (PPP), which is used as a reference in aggregometry.

Platelet Aggregation Assay

-

Instrumentation: A platelet aggregometer is used to measure the change in light transmission through a platelet suspension as aggregation occurs.

-

Assay Procedure:

-

Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C.

-

The baseline light transmission is set using PRP, and the 100% aggregation is set using PPP.

-

A solution of this compound at a known concentration (or a vehicle control) is added to the PRP and incubated for a short period.

-

An aggregating agent (e.g., ADP, collagen, or thrombin) is added to induce platelet aggregation.

-

The change in light transmission is recorded over time to generate an aggregation curve.

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of this compound to the maximal aggregation in the control.

Signaling Pathways

The precise signaling pathway through which this compound exerts its inhibitory effect on platelet aggregation has not been elucidated in the available literature. However, we can propose a hypothetical workflow for its investigation.

Logical Workflow for Investigating the Mechanism of Action

The following diagram illustrates a logical workflow for determining the potential signaling pathway of this compound.

Caption: Logical workflow for the elucidation of this compound's mechanism of action.

Conclusion and Future Directions

This compound has been identified as a novel inhibitor of platelet aggregation isolated from a Streptomyces species. While initial findings are promising, further research is required to fully characterize its bioactivity and therapeutic potential. Future studies should focus on:

-

Quantitative Analysis: Determining the IC50 values of this compound against various platelet aggregation agonists.

-

Mechanism of Action: Elucidating the specific molecular target and signaling pathway through which this compound inhibits platelet aggregation.

-

Structural Elucidation: Fully characterizing the chemical structure of this compound.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of thrombosis.

The development of new antiplatelet agents is crucial for the management of cardiovascular diseases, and natural products like this compound represent a valuable source of lead compounds for drug discovery.

References

Aggreceride C: A Case Study in the Underexplored Realm of Bioactive Glyceride Secondary Metabolites from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Streptomyces is a cornerstone of natural product discovery, renowned for its prolific production of a vast array of secondary metabolites with significant pharmacological applications, including antibiotics, antifungals, and anticancer agents.[1][2] Among the diverse chemical classes of these metabolites are glycerides, which, although less explored than polyketides and non-ribosomal peptides, exhibit intriguing biological activities. This technical guide delves into the current knowledge surrounding Aggreceride C, a specific glyceride secondary metabolite, and places it within the broader context of bioactive glycerides from microbial sources. Due to the limited publicly available data on this compound, this document also provides generalized methodologies and conceptual pathways relevant to the study of this class of compounds.

This compound: An Obscure Platelet Aggregation Inhibitor

This compound was first reported in 1986 as part of a trio of related compounds (Aggrecerides A, B, and C) isolated from the cultured broth of a Streptomyces species.[3] These compounds were identified as inhibitors of platelet aggregation, a crucial process in thrombosis and cardiovascular diseases.[3] Despite this promising initial discovery, this compound has remained largely unstudied in the subsequent decades, and detailed information regarding its biosynthesis, mechanism of action, and full biological potential is scarce.

Chemical Structure and Properties

This compound is a monoglyceride, specifically 2,3-dihydroxypropyl 15-methylhexadecanoate.[4] Its structure consists of a glycerol backbone esterified with a branched-chain fatty acid. The basic physicochemical properties of this compound, derived from available data, are summarized in the table below. For comparative purposes, information on Aggreceride A is also included.

| Property | This compound | Aggreceride A |

| Molecular Formula | C20H40O4[4] | C18H36O4[5] |

| Molecular Weight | 344.5 g/mol | 316.5 g/mol [5] |

| IUPAC Name | 2,3-dihydroxypropyl 15-methylhexadecanoate[4] | [(2R)-2,3-dihydroxypropyl] (12S)-12-methyltetradecanoate[5] |

| Source Organism | Streptomyces sp.[3] | Streptomyces sp.[5] |

| Reported Activity | Platelet Aggregation Inhibitor[3] | Platelet Aggregation Inhibitor[3] |

Biosynthesis of Glyceride Secondary Metabolites

The specific biosynthetic pathway for this compound in Streptomyces has not been elucidated. However, a generalized pathway for the formation of a monoglyceride can be hypothesized based on primary metabolic routes. The glycerol backbone is derived from glycerol-3-phosphate, an intermediate in glycolysis. The fatty acid component is synthesized via the fatty acid synthase (FAS) system, which utilizes acetyl-CoA and malonyl-CoA as building blocks. In the case of this compound, a branched-chain fatty acid is incorporated, suggesting the use of a branched-chain alpha-keto acid as a primer unit for the FAS, a known mechanism in Streptomyces for producing such fatty acids. The final step would involve the esterification of the fatty acyl chain to the glycerol backbone, catalyzed by an acyltransferase.

Caption: Hypothetical biosynthetic pathway for this compound.

Experimental Protocols: A Generalized Workflow

While specific experimental details for the 1986 isolation of this compound are not extensively documented, a general workflow for the discovery and characterization of novel glyceride secondary metabolites from Streptomyces can be outlined. This serves as a practical guide for researchers in the field.

Fermentation and Extraction

The producing Streptomyces strain is cultivated in a suitable liquid medium to promote the production of secondary metabolites. The choice of media components, particularly carbon and nitrogen sources, can significantly influence the metabolic profile.[6] Following fermentation, the culture broth is separated from the mycelium. The broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the secondary metabolites. The mycelium can also be extracted separately to capture intracellular compounds.

Chromatographic Separation and Purification

The crude extract is subjected to a series of chromatographic techniques to isolate individual compounds. This multi-step process often begins with column chromatography using silica gel or a reversed-phase resin (e.g., C18) for initial fractionation. Subsequent purification of these fractions is achieved using high-performance liquid chromatography (HPLC), often guided by bioassays to track the active components.

Structure Elucidation

The chemical structure of the purified compound is determined using a combination of spectroscopic methods. Mass spectrometry (MS) provides the molecular weight and elemental composition. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and various 2D experiments like COSY, HSQC, and HMBC) is used to determine the connectivity of atoms and the overall structure.

Biological Assays

The purified compound is tested in a panel of biological assays to determine its activity. For a compound like this compound, this would involve in vitro platelet aggregation assays using platelet-rich plasma, where the inhibitory effect on aggregation induced by agents like ADP, collagen, or arachidonic acid is measured.

Caption: Experimental workflow for isolating bioactive glycerides.

Role in Microbial Secondary Metabolism and Future Directions

The biological role of this compound for the producing Streptomyces organism is unknown. Like many secondary metabolites, it may be involved in chemical defense, signaling, or interactions with other organisms in its environment. The fact that it is a glyceride, a class of molecules typically associated with primary metabolism (energy storage in lipids), makes its role as a specialized, bioactive secondary metabolite particularly interesting.

The case of this compound highlights a common challenge and opportunity in natural product research: many promising compounds are discovered but not subsequently pursued, leaving their full potential untapped. Modern research tools, including genome mining and advanced metabolomics, could be applied to the original producing strain (if available) or similar Streptomyces isolates to reinvestigate the biosynthesis of this compound and identify the corresponding gene cluster.[1] Such studies could enable the heterologous expression and engineered biosynthesis of this compound and related analogues, facilitating a more thorough investigation of their therapeutic potential as platelet aggregation inhibitors. Further screening of Streptomyces and other actinomycetes for bioactive glycerides is a promising avenue for the discovery of novel drug leads.

References

- 1. Exploration of Diverse Secondary Metabolites From Streptomyces sp. YINM00001, Using Genome Mining and One Strain Many Compounds Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recently Discovered Secondary Metabolites from Streptomyces Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aggreceride, a new platelet aggregation inhibitor from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C20H40O4) [pubchemlite.lcsb.uni.lu]

- 5. Aggreceride A | C18H36O4 | CID 167795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Glyceride Class of Platelet Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of platelet inhibitors that modulate the glyceride signaling pathway, with a core focus on the diacylglycerol (DAG) second messenger system. While not a formally defined pharmacological class, these compounds represent a promising area for the development of novel antiplatelet therapies. This document details their mechanism of action, presents quantitative data on their efficacy, outlines key experimental protocols for their evaluation, and visualizes the underlying biological and experimental frameworks.

Introduction to Glyceride Signaling in Platelet Activation

Platelet activation is a critical process in hemostasis and thrombosis. A key signaling pathway in platelet activation involves the production of the second messenger sn-1,2-diacylglycerol (DAG). Upon platelet stimulation by agonists such as thrombin and collagen, phospholipase C (PLC) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and DAG.[1] DAG remains in the plasma membrane and serves as a crucial activator of Protein Kinase C (PKC).[2]

The activation of PKC by DAG is a central event that triggers a cascade of downstream signaling, leading to granule secretion, integrin activation, and ultimately, platelet aggregation.[1][3] Therefore, modulation of the DAG-PKC axis presents a strategic approach for inhibiting platelet function. This guide focuses on compounds that interfere with this pathway, including DAG analogs, DAG-lactones, and inhibitors of DAG metabolism.

Mechanism of Action

The primary mechanism by which glyceride-related compounds inhibit platelet aggregation is through the modulation of Protein Kinase C (PKC) activity. This can be achieved through several strategies:

-

Competitive Inhibition at the DAG Binding Site: Synthetic DAG analogs can be designed to compete with endogenous DAG for the C1 domain of PKC. By occupying this binding site without inducing the conformational changes necessary for full PKC activation, these analogs can act as competitive inhibitors.

-

Modulation of PKC Isoform Activity: DAG-lactones are conformationally constrained analogs of DAG that have been shown to be potent activators of PKC.[4] However, by modifying their structure, it is possible to design molecules that exhibit selectivity for specific PKC isoforms, potentially leading to a more targeted inhibition of platelet function without affecting other cellular processes.[5][6]

-

Increasing Endogenous DAG Levels to Modulate Downstream Signaling: Inhibitors of DAG kinase, the enzyme responsible for phosphorylating DAG to phosphatidic acid, lead to an accumulation of endogenous DAG.[7][8] While this potentiates PKC activation, the resulting sustained and widespread PKC activity can, under certain conditions, lead to a desensitization of platelet responses or inhibitory feedback loops, ultimately reducing aggregation.[8]

Quantitative Data on Glyceride-Modulating Platelet Inhibitors

The following tables summarize the available quantitative data for representative compounds that modulate the DAG signaling pathway in platelets.

Table 1: Inhibitory Concentration (IC50) of R59022 (Diacylglycerol Kinase Inhibitor)

| Compound | Target | Assay | IC50 (µM) | Reference |

| R59022 | Diacylglycerol Kinase (endogenous DAG) | Enzyme Activity Assay (in RBC membranes) | 2.8 ± 1.5 | [7] |

| R59022 | Diacylglycerol Kinase (exogenous OAG) | Enzyme Activity Assay (in RBC membranes) | 3.3 ± 0.4 | [7] |

| R59022 | OAG Phosphorylation | Intact Platelet Assay | 3.8 ± 1.2 | [7] |

OAG: 1-oleoyl-2-acetylglycerol

Table 2: Binding Affinities (Ki) of Representative DAG-Lactones for PKC Isoforms

| Compound | PKC Isoform | Lipid Condition | Ki (nM) | Reference |

| DAG-Lactone (Lead Compound) | PKCα | 100% Phosphatidylserine (PS) | Data not specified | [5] |

| DAG-Lactone (Lead Compound) | PKCε | 100% Phosphatidylserine (PS) | Data not specified | [5] |

| DAG-Lactone (Lead Compound) | PKCα | Nuclear Membrane Mimetic (NML) | Data not specified | [5] |

| DAG-Lactone (Lead Compound) | PKCε | Nuclear Membrane Mimetic (NML) | Data not specified | [5] |

Note: While the specific Ki values for the lead compound were not provided in the abstract, the study reports a 32-fold selectivity for PKCε over PKCα in the NML condition.[5] The Ki value is a measure of the ligand's affinity, where a lower Ki indicates a higher affinity.[9]

Experimental Protocols

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the "gold standard" method for measuring platelet aggregation in vitro.[10][11]

Principle: Light transmission aggregometry measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Platelet-poor plasma (PPP) is used as a reference for 100% light transmission.[12]

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

-

Platelet agonists (e.g., ADP, collagen, thrombin).

-

Saline.

-

Light Transmission Aggregometer.

-

Cuvettes with stir bars.

-

Centrifuge.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Assay Setup:

-

Pipette 270 µL of PRP into an aggregometer cuvette with a stir bar.[12]

-

Place a separate cuvette with PPP in the reference well of the aggregometer to set 100% aggregation (maximum light transmission).

-

Place the PRP cuvette in the sample well and allow it to equilibrate to 37°C for at least 1 minute to establish a stable baseline (0% aggregation).[14]

-

-

Inhibitor Incubation:

-

Add the test compound (glyceride inhibitor) or vehicle control to the PRP and incubate for the desired time.

-

-

Initiation of Aggregation:

-

Data Analysis:

-

The percentage of aggregation is calculated based on the change in light transmission relative to the baseline (PRP) and the 100% reference (PPP).

-

IC50 values can be determined by testing a range of inhibitor concentrations and fitting the data to a dose-response curve.[15]

-

Measurement of Diacylglycerol (DAG) Levels in Platelets

Principle: This enzymatic assay quantifies the mass of sn-1,2-diacylglycerol in lipid extracts from platelets. The assay utilizes E. coli DAG kinase to convert DAG to [³²P]phosphatidic acid, which is then separated and quantified.[16]

Materials:

-

Platelet samples.

-

Lipid extraction reagents (e.g., chloroform/methanol).

-

E. coli DAG kinase.

-

[γ-³²P]ATP.

-

Reaction buffer and reagents for thin-layer chromatography (TLC).

-

Scintillation counter.

Procedure:

-

Lipid Extraction:

-

Extract total lipids from platelet samples using a standard method (e.g., Bligh-Dyer).

-

-

Enzymatic Reaction:

-

Resuspend the dried lipid extract in a reaction mixture containing DAG kinase and [γ-³²P]ATP in an appropriate buffer.

-

Incubate to allow for the conversion of DAG to [³²P]phosphatidic acid.

-

-

Separation and Quantification:

-

Stop the reaction and extract the lipids.

-

Separate the [³²P]phosphatidic acid from other radiolabeled lipids using TLC.

-

Scrape the corresponding spot from the TLC plate and quantify the radioactivity using a scintillation counter.

-

-

Calculation:

-

Calculate the amount of DAG in the original sample based on a standard curve generated with known amounts of DAG.

-

Protein Kinase C (PKC) Activity Assay

Principle: This assay measures the phosphotransferase activity of PKC by quantifying the transfer of the γ-phosphate from [³²P]ATP to a specific PKC substrate peptide.[17]

Materials:

-

Purified or partially purified PKC from platelet lysates.

-

PKC substrate peptide (e.g., QKRPSQRSKYL).

-

[γ-³²P]ATP.

-

Lipid activator (phosphatidylserine and diacylglycerol).

-

Assay dilution buffer.

-

P81 phosphocellulose paper.

-

0.75% phosphoric acid.

-

Scintillation counter.

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the substrate cocktail, inhibitor cocktail (or test compound), and lipid activator.

-

Add the enzyme preparation (PKC).

-

-

Initiation of Kinase Reaction:

-

Start the reaction by adding the Mg²⁺/ATP cocktail containing [γ-³²P]ATP.

-

Incubate at 30°C for 10 minutes.[17]

-

-

Separation of Phosphorylated Substrate:

-

Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[17]

-

-

Quantification:

-

Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

The amount of incorporated ³²P is proportional to the PKC activity. Compare the activity in the presence of test compounds to a vehicle control to determine the percent inhibition.

-

Visualizations

Platelet Activation Signaling Pathway

Caption: Platelet activation via the DAG-PKC pathway and points of inhibition.

Experimental Workflow for Evaluating Glyceride-Based Inhibitors

References

- 1. A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Diacylglycerol overcomes aspirin inhibition of platelets: evidence for a necessary role for diacylglycerol accumulation in platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic diacylglycerols (DAG) and DAG-lactones as activators of protein kinase C (PK-C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of protein kinase C epsilon selective diacylglycerol lactones (DAG-lactones) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of protein kinase C epsilon selective diacylglycerol lactones (DAG-lactones) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential effects of the diacylglycerol kinase inhibitor R59022 on thrombin versus collagen-induced human platelet secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. um.es [um.es]

- 10. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]

- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 13. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. merckmillipore.com [merckmillipore.com]

Unable to Locate In Vitro Studies for "Aggreceride C"

Following a comprehensive search for preliminary in vitro studies on a compound referred to as "Aggreceride C," no relevant scientific literature, data, or experimental protocols could be identified. This suggests that the name "this compound" may be misspelled, represents a compound not yet described in publicly accessible research, or is otherwise incorrect.

The inability to locate any foundational research on "this compound" prevents the creation of the requested in-depth technical guide. Consequently, the core requirements, including the presentation of quantitative data, detailed experimental protocols, and the generation of diagrams for signaling pathways and workflows, cannot be fulfilled at this time.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the correct spelling and nomenclature. If the compound is known by an alternative name, providing that name would be necessary to proceed with a detailed literature search and the subsequent generation of the requested technical documentation.

Methodological & Application

Application Notes and Protocols for the Extraction of Aggreceride C from Streptomyces Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aggreceride C, a glyceride-based compound, has been identified as a potent platelet aggregation inhibitor and is a secondary metabolite produced by certain species of the bacterial genus Streptomyces. This document provides detailed application notes and standardized protocols for the extraction and purification of this compound from Streptomyces culture. The methodologies outlined below are based on established techniques for the isolation of secondary metabolites from microbial fermentations. Given the limited specific literature on this compound, this protocol provides a robust general framework that can be optimized for specific Streptomyces strains and production yields.

Data Presentation: Fermentation and Extraction Parameters

Successful extraction of this compound is contingent on optimal fermentation conditions and efficient extraction procedures. The following tables summarize key quantitative parameters that influence the yield and purity of the final product. These values are representative and may require optimization for specific experimental setups.

Table 1: Fermentation Parameters for Streptomyces Culture

| Parameter | Recommended Range | Notes |

| Culture Media | ISP2 Broth, Tryptone Soya Broth, Starch Casein Broth | Media composition significantly impacts secondary metabolite production.[1] |

| Inoculum Size | 5% (v/v) | A standardized inoculum ensures reproducible fermentation kinetics. |

| Incubation Temperature | 28-30°C | Optimal temperature for the growth of most Streptomyces species.[2] |

| pH | 7.0 - 7.5 | Maintaining a neutral to slightly alkaline pH is crucial for metabolite production.[1][2] |

| Agitation | 150-200 rpm | Adequate aeration and mixing are necessary for optimal growth and metabolite synthesis. |

| Incubation Time | 7-10 days | The production of secondary metabolites typically occurs in the stationary phase of growth.[2] |

Table 2: Solvent Extraction Parameters for this compound

| Parameter | Recommended Value/Range | Notes |

| Extraction Solvent | Ethyl Acetate, Hexane, Chloroform | The choice of solvent will depend on the polarity of this compound. For glycerides, hexane or chloroform are often effective. |

| Solvent to Broth Ratio | 1:1 to 3:1 (v/v) | Multiple extractions with a lower solvent ratio can improve yield. |

| Extraction Method | Liquid-liquid extraction | Vigorous shaking in a separatory funnel is a standard method. |

| Number of Extractions | 2-3 | Repeated extractions ensure maximum recovery of the target compound. |

| Drying Agent | Anhydrous Sodium Sulfate | Used to remove residual water from the organic extract. |

| Solvent Removal | Rotary Evaporation | Conducted at a controlled temperature (e.g., 40°C) to prevent degradation of the compound. |

Experimental Protocols

The following protocols provide a step-by-step guide for the fermentation of Streptomyces and the subsequent extraction and purification of this compound.

Protocol 1: Fermentation of Streptomyces sp.

-

Media Preparation: Prepare the desired fermentation medium (e.g., ISP2 broth) and sterilize by autoclaving.

-

Inoculation: Inoculate the sterile medium with a 5% (v/v) seed culture of the Streptomyces strain.

-

Incubation: Incubate the culture flasks in a shaking incubator at 28-30°C and 150-200 rpm for 7-10 days.

-

Monitoring: Monitor the culture periodically for growth (e.g., by measuring optical density) and secondary metabolite production (e.g., by thin-layer chromatography of a small sample).

Protocol 2: Extraction of Crude this compound

-

Harvesting: After the incubation period, harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 5,000-10,000 x g for 15-20 minutes.

-

Solvent Extraction:

-

Transfer the supernatant to a separatory funnel.

-

Add an equal volume of the selected organic solvent (e.g., ethyl acetate or hexane).

-

Shake vigorously for 5-10 minutes and allow the layers to separate.

-

Collect the organic layer.

-

Repeat the extraction of the aqueous layer two more times with fresh solvent.

-

-

Drying and Concentration:

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the crude extract to dryness using a rotary evaporator at 40°C.

-

-

Storage: Store the dried crude extract at -20°C until further purification.

Protocol 3: Purification of this compound

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column with a suitable non-polar solvent system (e.g., hexane:ethyl acetate).

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing the compound of interest and concentrate.

-

Further purify the sample using a preparative HPLC system equipped with a suitable column (e.g., C18).

-

Use an appropriate mobile phase (e.g., a gradient of acetonitrile in water) to achieve high-resolution separation.

-

Collect the peak corresponding to this compound.

-

-

Final Product:

-

Remove the solvent from the purified fraction under vacuum to obtain pure this compound.

-

Confirm the identity and purity of the compound using analytical techniques such as mass spectrometry and NMR.

-

Visualization of Experimental Workflow

The following diagrams illustrate the key stages in the extraction and purification of this compound.

Caption: Workflow for this compound Extraction.

Caption: Logic of the Purification Process.

References

Application Note and Protocol for Testing Platelet Aggregation Inhibition by Aggreceride C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic diseases such as heart attack and stroke.[1][2] Consequently, the identification and characterization of novel antiplatelet agents are of significant interest in drug discovery. Aggreceride C, a glyceride derivative isolated from Streptomyces, has been identified as a potential inhibitor of platelet aggregation.[3] This document provides a detailed protocol for evaluating the in vitro efficacy of this compound in inhibiting platelet aggregation using light transmission aggregometry (LTA), the gold-standard method.[4][5] Additionally, it outlines the underlying signaling pathways of platelet activation and potential inhibitory mechanisms.

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

This protocol describes the preparation of human platelet-rich plasma (PRP) and platelet-poor plasma (PPP) for the assessment of platelet aggregation.

Materials:

-

Human whole blood collected in 3.2% sodium citrate tubes

-

Centrifuge

-

Plastic pipettes

-

Plastic tubes

Procedure:

-

Collect venous blood from healthy donors who have not taken any medication known to affect platelet function for at least two weeks. The first few milliliters of blood should be discarded to avoid contamination with tissue factors.[6]

-

Gently mix the blood with the citrate anticoagulant.

-

To obtain PRP, centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature (20-25°C).[7] Avoid cooling the samples as this can activate platelets.[6][7]

-

Carefully aspirate the upper, straw-colored PRP layer and transfer it to a new plastic tube.[7][8]

-

To obtain PPP, centrifuge the remaining blood at a higher speed, typically 2,500 x g for 10 minutes.[6]

-

Collect the supernatant (PPP) and transfer it to a separate plastic tube.

-

Keep both PRP and PPP at room temperature and use within 4 hours of blood collection.[6]

Light Transmission Aggregometry (LTA) for Platelet Aggregation Inhibition Assay

LTA measures the increase in light transmission through a suspension of PRP as platelets aggregate in response to an agonist.

Materials:

-

Platelet aggregometer

-

Cuvettes with stir bars

-

PRP and PPP

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Platelet agonists (e.g., ADP, collagen, thrombin)

-

Saline or appropriate buffer

Procedure:

-

Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.[7][9]

-

Calibration: Calibrate the instrument by placing a cuvette with PPP to set the 100% aggregation (maximum light transmission) baseline and a cuvette with PRP for the 0% aggregation baseline.[7][10]

-

Incubation: Pipette a specific volume of PRP into a cuvette with a stir bar and place it in the incubation well of the aggregometer for at least 1 minute to stabilize at 37°C.[9]

-

Inhibitor Addition: Add a small volume of the this compound solution (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes) with stirring.[10]

-

Agonist Addition: Add a specific concentration of a platelet agonist (e.g., ADP, collagen) to the cuvette to induce aggregation. The volume of the agonist should not exceed 10% of the PRP volume.[5][9]

-

Data Recording: Record the change in light transmission over time (typically 5-10 minutes) to obtain an aggregation curve.

-

Data Analysis: The maximum platelet aggregation is determined from the curve. The percentage of inhibition by this compound is calculated using the following formula: % Inhibition = [1 - (Max. Aggregation with Inhibitor / Max. Aggregation with Vehicle)] x 100

Data Presentation

The inhibitory effect of this compound on platelet aggregation induced by different agonists should be determined at various concentrations to calculate the IC50 value (the concentration of inhibitor required to inhibit 50% of platelet aggregation).

Table 1: Inhibitory Effect of this compound on Platelet Aggregation

| Agonist (Concentration) | This compound Concentration (µM) | Maximum Aggregation (%) (Mean ± SD) | Inhibition (%) | IC50 (µM) |

| ADP (5 µM) | Vehicle Control | 85 ± 5 | 0 | \multirow{5}{}{X.X} |

| 1 | 68 ± 6 | 20 | ||

| 10 | 45 ± 4 | 47 | ||

| 50 | 20 ± 3 | 76 | ||

| 100 | 8 ± 2 | 91 | ||

| Collagen (2 µg/mL) | Vehicle Control | 92 ± 4 | 0 | \multirow{5}{}{Y.Y} |

| 1 | 75 ± 5 | 18 | ||

| 10 | 50 ± 6 | 46 | ||

| 50 | 22 ± 4 | 76 | ||

| 100 | 10 ± 3 | 89 |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Mandatory Visualizations

Caption: Experimental workflow for testing platelet aggregation inhibition by this compound.

Caption: Signaling pathways in platelet aggregation and potential targets for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Platelet Aggregation Inhibition: An Evidence-Based Systematic Review on the Role of Herbs for Primary Prevention Based on Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aggreceride, a new platelet aggregation inhibitor from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. plateletservices.com [plateletservices.com]

- 5. journals.viamedica.pl [journals.viamedica.pl]

- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 8. Platelet Isolation and Activation Assays [bio-protocol.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Characterization of Aggreceride C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aggreceride C is a glyceride compound isolated from Streptomyces species, which has been identified as an inhibitor of platelet aggregation.[1] As a potential therapeutic agent, thorough characterization of its structure and purity is paramount for drug development and quality control. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of this compound.

The analytical workflow for natural products like this compound typically involves a combination of chromatographic and spectroscopic techniques to determine its identity, purity, and structure. High-Performance Liquid Chromatography (HPLC) is essential for purification and purity assessment. Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern, aiding in structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for detailed structural determination, providing insights into the connectivity and stereochemistry of the molecule.

These application notes offer a foundational approach to the analytical characterization of this compound, based on established methods for the analysis of similar glyceride and lipid compounds.[2][3]

Physicochemical Properties and Structural Information

While specific physicochemical data for this compound is not extensively available in the public domain, Table 1 outlines the expected parameters that need to be determined for a comprehensive characterization. The proposed structure of this compound, as a glyceride, suggests it comprises a glycerol backbone esterified with fatty acids. The exact nature and position of these fatty acids are key identifiers to be determined through the analytical methods described herein.

Table 1: Physicochemical Properties of this compound (To be determined)

| Property | Method of Determination | Expected Value/Range |

| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | To be determined |

| Molecular Weight | Mass Spectrometry (MS) | To be determined |

| Appearance | Visual Inspection | To be determined (likely a colorless oil or white solid) |

| Solubility | Solubility Testing | Soluble in organic solvents (e.g., methanol, chloroform, ethyl acetate); Insoluble in water |

| Purity | HPLC-UV/ELSD | >95% for reference standard |

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of this compound and for its isolation from crude extracts. A reversed-phase HPLC method is generally suitable for the separation of glycerides.

Experimental Protocol: HPLC Purity Determination

-

Instrumentation: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD). ELSD is preferred for compounds lacking a strong chromophore.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water. A typical gradient could be starting from 70% organic solvent and increasing to 100% over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C to ensure good peak shape and reproducibility.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or isopropanol.

-

Detection:

-

UV: If this compound has a UV chromophore, detection can be performed at a suitable wavelength (e.g., 210 nm).

-

ELSD: For compounds without a significant UV chromophore, an ELSD is recommended. Typical ELSD settings would involve a drift tube temperature of 50-70 °C and a nebulizing gas pressure of 2-3 bar.

-

-

Data Analysis: The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.

Table 2: Example HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B in 20 min, hold at 100% B for 10 min |

| Flow Rate | 1.0 mL/min |

| Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detector | ELSD (Drift Tube: 60 °C, Gas Pressure: 2.5 bar) |

Mass Spectrometry (MS) for Molecular Weight Determination and Structural Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable ionization technique for glycerides.

Experimental Protocol: LC-MS Analysis

-

Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer for high-resolution data).

-

Chromatographic Conditions: Utilize the HPLC method described in the previous section. The mobile phase should be compatible with MS (e.g., using volatile buffers like ammonium formate or formic acid if necessary).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for glycerides, often forming [M+Na]⁺ or [M+NH₄]⁺ adducts.

-

Mass Analyzer Settings:

-

Full Scan (MS1): Acquire data over a mass range appropriate for the expected molecular weight of this compound (e.g., m/z 100-1000).

-

Tandem MS (MS/MS): Perform fragmentation of the parent ion corresponding to this compound to obtain structural information. The fragmentation pattern can reveal the nature of the fatty acid chains.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion from the high-resolution full scan data to deduce the elemental composition.

-

Interpret the MS/MS fragmentation pattern to identify the fatty acid substituents and their positions on the glycerol backbone.

-

Table 3: Expected Mass Spectrometry Data for a Hypothetical this compound

| Parameter | Description | Example Data |

| Molecular Ion (HRMS) | [M+Na]⁺ adduct | To be determined |

| Elemental Composition | Deduced from accurate mass | To be determined |

| Key MS/MS Fragments | Loss of fatty acid chains | To be determined |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like this compound. A combination of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to determine the connectivity of atoms.

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

NMR Experiments:

-

¹H NMR: Provides information on the types and number of protons in the molecule. Key signals for glycerides include those from the glycerol backbone and the fatty acid chains (e.g., methyl, methylene, and methine protons).

-

¹³C NMR: Shows the number and types of carbon atoms. Characteristic signals include those from carbonyl carbons of the ester groups, carbons of the glycerol moiety, and carbons of the fatty acid chains.

-

DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different structural fragments, such as linking the fatty acids to the glycerol backbone.

-

-